molecular formula C19H30 B13957321 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene CAS No. 61761-63-5

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene

Katalognummer: B13957321
CAS-Nummer: 61761-63-5
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: CIXJIJCFRMVVEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C19H30. It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a hexyl group and a propyl group attached to the tetrahydronaphthalene core .

Vorbereitungsmethoden

The synthesis of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with hexyl and propyl halides under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Analyse Chemischer Reaktionen

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between hydrocarbons and biological membranes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used as a solvent and as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

61761-63-5

Molekularformel

C19H30

Molekulargewicht

258.4 g/mol

IUPAC-Name

1-hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C19H30/c1-3-5-6-7-11-17-15-14-16(10-4-2)18-12-8-9-13-19(17)18/h8-9,12-13,16-17H,3-7,10-11,14-15H2,1-2H3

InChI-Schlüssel

CIXJIJCFRMVVEC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CCC(C2=CC=CC=C12)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.